Yield Comparison in Pd-Catalyzed Conjugate Addition vs. o-Tolylboronic Acid
In a palladium-catalyzed conjugate addition to β,β-disubstituted cyclic enones, dibenzofuran-4-boronic acid demonstrated a significantly lower isolated yield compared to o-tolylboronic acid [1]. This head-to-head comparison under identical reaction conditions highlights the pronounced impact of the dibenzofuran scaffold's steric bulk on reaction efficiency [1].
| Evidence Dimension | Reaction Yield in Pd-catalyzed Conjugate Addition |
|---|---|
| Target Compound Data | 25% isolated yield |
| Comparator Or Baseline | o-Tolylboronic acid: 35% isolated yield |
| Quantified Difference | 10 percentage points lower for dibenzofuran-4-boronic acid |
| Conditions | Achiral bipyridine-based palladium catalyst, two equivalents of boronic acid, 60°C for 18h |
Why This Matters
This data is critical for synthetic route planning, as it quantifies the expected yield penalty for using this specific ortho-substituted boronic acid in sterically demanding conjugate additions, enabling accurate cost-yield trade-off analysis during procurement.
- [1] Buter, J., Moezelaar, R., & Minnaard, A. J. (2014). Enantioselective palladium catalyzed conjugate additions of ortho-substituted arylboronic acids to β,β-disubstituted cyclic enones: total synthesis of herbertenediol, enokipodin A and enokipodin B. Organic & Biomolecular Chemistry, 12(31), 5883–5890. View Source
